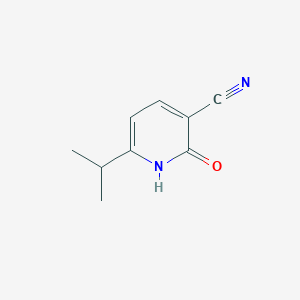

6-Isopropyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

Description

6-Isopropyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (CAS: 5782-69-4) is a heterocyclic compound with the molecular formula C₉H₁₀N₂O and a molecular weight of 162.19 g/mol. It belongs to the 2-oxonicotinonitrile family, characterized by a pyridine ring with a ketone group at position 2 and a nitrile substituent at position 2. The isopropyl group at position 6 distinguishes it from other derivatives in this class .

Properties

IUPAC Name |

2-oxo-6-propan-2-yl-1H-pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c1-6(2)8-4-3-7(5-10)9(12)11-8/h3-4,6H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQEKXIYVPKTHAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C(=O)N1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40441998 | |

| Record name | 2-Oxo-6-(propan-2-yl)-1,2-dihydropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40441998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5782-69-4 | |

| Record name | 2-Oxo-6-(propan-2-yl)-1,2-dihydropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40441998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Isopropyl-2-oxo-1,2-dihydropyridine-3-carbonitrile typically involves the reaction of 2-cyanoacetamide with isopropyl ketone under acidic conditions. The reaction proceeds through a cyclization process, forming the pyridine ring. The reaction conditions often include the use of a strong acid, such as sulfuric acid, to facilitate the cyclization and formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Isopropyl-2-oxo-1,2-dihydropyridine-3-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the carbonitrile group to an amine group.

Substitution: The compound can undergo nucleophilic substitution reactions, where the carbonitrile group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of oxo derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

6-Isopropyl-2-oxo-1,2-dihydropyridine-3-carbonitrile has several applications in scientific research:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and antibacterial activities.

Organic Synthesis: The compound serves as an intermediate in the synthesis of various heterocyclic compounds.

Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.

Industrial Applications: The compound is used in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 6-Isopropyl-2-oxo-1,2-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The carbonitrile group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. Additionally, the compound can interact with receptor sites, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Key Observations :

- Anticancer Activity : Aryl groups at position 6 (e.g., 4-fluorophenyl in ) enhance cytotoxicity, likely due to improved hydrophobic interactions with kinase targets like survivin or PIM1. The isopropyl group in the target compound may offer similar hydrophobicity but with reduced steric hindrance compared to bulkier aryl groups.

- Physical Properties : Alkyl substituents (e.g., isopropyl, methyl) generally lower melting points compared to aryl-substituted derivatives. For example, 6-(4-methoxyphenyl) derivatives melt at 226–229°C , whereas alkylated analogs are often liquids or lower-melting solids .

- Optical Properties: Electron-donating groups (e.g., methoxy) at position 4 redshift UV-vis absorption, while alkyl groups (e.g., isopropyl) may reduce conjugation effects, as seen in studies on 2-oxonicotinonitriles .

Example :

- 6-Isopropyl derivative: Likely synthesized by reacting isopropyl ketone with an aldehyde, ethyl cyanoacetate, and ammonium acetate under reflux (similar to methods in ). Yields for such reactions range from 68–98% depending on substituent reactivity .

Anticancer Activity

- 4-(2-Ethoxyphenyl)-6-(4-fluorophenyl) derivative : Exhibits potent activity (IC₅₀ = 0.70 μM) against HT-29 colon cancer cells via survivin/PIM1 kinase inhibition .

- 6-Aryl derivatives : Show moderate-to-strong activity, while alkylated derivatives (e.g., isopropyl) are less studied but hypothesized to improve metabolic stability .

Antioxidant Activity

Antimicrobial Activity

- 6-(2-Naphthyl) derivatives : Broad-spectrum activity against Gram-positive bacteria and fungi . Substituent bulk and hydrophobicity are critical for membrane penetration.

Physicochemical and Optical Properties

Biological Activity

6-Isopropyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is a heterocyclic compound that has gained attention in medicinal chemistry due to its diverse biological activities. The compound's structure, characterized by a pyridine ring and an isopropyl group, contributes to its unique chemical properties and reactivity. This article explores its biological activity, including its effects on various cellular processes, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C9H10N2O

- CAS Number : 5782-69-4

The presence of the isopropyl group enhances the lipophilicity of the compound, which may influence its interaction with biological targets. The carbonitrile moiety also plays a crucial role in its reactivity and biological activity.

Cytotoxicity and Antimicrobial Activity

Research has demonstrated that this compound exhibits significant cytotoxic activity against various cancer cell lines. A study indicated that this compound showed potent cytotoxic effects comparable to established chemotherapeutic agents. For instance, one analog was found to be 2.5 times more effective than doxorubicin against the HT29 colon carcinoma cell line .

Additionally, antimicrobial properties have been noted, with some derivatives displaying activity against common pathogens such as Staphylococcus aureus and Escherichia coli, showing effectiveness comparable to ampicillin .

The biological mechanisms through which this compound exerts its effects include:

- Enzyme Interaction : The compound interacts with cytochrome P450 enzymes, influencing metabolic pathways.

- Cell Signaling Modulation : It affects key signaling pathways such as MAPK/ERK, leading to alterations in gene expression associated with cell proliferation and survival.

Research Findings

A summary of relevant studies on the biological activity of this compound is presented in the table below:

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Cytotoxic Activity : In a comparative study of various dihydropyridine derivatives, one specific analog demonstrated remarkable cytotoxicity against a panel of human tumor cell lines. This analog's efficacy prompted further investigations into its structure-activity relationships (SAR) to optimize its therapeutic profile .

- Antimicrobial Efficacy : Another study assessed multiple derivatives for their antimicrobial properties. The results indicated that certain compounds exhibited broad-spectrum activity, making them potential candidates for developing new antibiotics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.